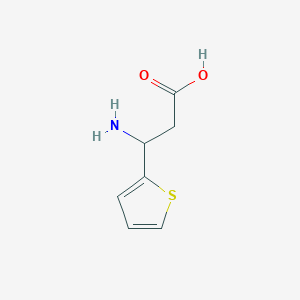

3-Amino-3-(2-thienyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAYLYLPTPXESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60939766 | |

| Record name | 3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18389-46-3, 3270-89-1 | |

| Record name | β-Amino-2-thiophenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18389-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-3-(2-Thienyl)-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018389463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60939766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(2-thienyl)-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-(2-thienyl)propanoic Acid: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3-Amino-3-(2-thienyl)propanoic acid. This non-proteinogenic β-amino acid is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system.

Physicochemical Properties

This compound exists as a racemic mixture and as individual enantiomers. The properties of these forms, along with the isomeric 3-amino-3-(3-thienyl)propanoic acid, are summarized below.

| Property | Racemic this compound | (R)-3-Amino-3-(2-thienyl)propanoic acid | 3-Amino-3-(3-thienyl)propanoic acid |

| CAS Number | 3270-89-1 | 73495-10-0 | 94333-62-7 |

| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol | 171.22 g/mol | 171.21 g/mol |

| Appearance | Off-white solid | White powder | White to off-white solid |

| Melting Point | 205-207 °C | 220-225 °C (dec.) | 208-210 °C |

| Boiling Point | 327.6 °C at 760 mmHg | 327.6 °C at 760 mmHg | 332.7±32.0 °C (Predicted) |

| pKa | Not available | 3.33±0.12 (Predicted) | 3.48±0.12 (Predicted) |

| Density | 1.345 g/cm³ | 1.345 g/cm³ | 1.345±0.06 g/cm³ (Predicted) |

| Optical Rotation | Not applicable | [a]D²⁵ = -22 ± 2º (c=1 in 0.5N NaOH) | Not available |

| Storage Temperature | Room temperature, in dark place, inert atmosphere | 0-8 °C | 2-8°C, protect from light |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with the Rodionov reaction being a common and effective method.

Rodionov Reaction

The Rodionov reaction is a one-pot synthesis that involves the condensation of an aldehyde with malonic acid and a source of ammonia. In the case of this compound, 2-thiophenecarboxaldehyde is used as the starting material.

Materials:

-

2-thiophenecarboxaldehyde

-

Malonic acid

-

Anhydrous ammonium acetate

-

Glacial acetic acid

-

Ice

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1 equivalent) in glacial acetic acid.

-

To this solution, add anhydrous ammonium acetate (4 equivalents).

-

Stir the solution at 40°C for approximately 10 minutes.

-

Add malonic acid (1.1 equivalents) to the reaction mixture.

-

Increase the temperature to 85°C and continue stirring for 3-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the crude product with cold acetone.

-

Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.

The Biological Activity of 3-Amino-3-(2-thienyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-thienyl)propanoic acid is a chiral amino acid derivative featuring a thiophene ring, a structural motif that imparts unique physicochemical properties with potential applications in medicinal chemistry. Its structural analogy to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, has positioned it as a compound of interest for the development of novel therapeutics targeting neurological disorders. This technical guide provides a comprehensive overview of the known biological activity of this compound, focusing on its interactions with the GABAergic system. While direct quantitative data for this specific compound remains limited in publicly accessible literature, this guide synthesizes information from closely related analogs to infer its potential mechanisms of action and provides detailed experimental protocols for its further investigation.

Core Biological Activity: Interaction with the GABA System

The biological activity of this compound is hypothesized to primarily involve modulation of the GABAergic system. This is based on the activity of structurally similar compounds. The GABA system plays a crucial role in regulating neuronal excitability, and its modulation can have profound effects on anxiety, pain, and seizure thresholds.

Interaction with GABAB Receptors

Evidence from structural analogs suggests that this compound may act as a ligand for GABAB receptors. GABAB receptors are G-protein coupled receptors that, upon activation, lead to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and modulation of Ca2+ and K+ channels.

A study on 4-amino-3-(2-thienyl)butyric acid derivatives, which share the core thienyl and amino acid structure, demonstrated that these compounds are potent and specific ligands for the GABAB receptor. For instance, 4-amino-3-(5-chloro-2-thienyl)butyric acid and 4-amino-3-(5-methyl-2-thienyl)butyric acid displaced (R)-(-)-[3H]baclofen, a selective GABAB agonist, with IC50 values of 0.61 µM and 1.34 µM, respectively[1]. Another structural analog, 3-amino-3-(4-chlorophenyl)propanoic acid, has been characterized as a weak but specific antagonist of the GABAB receptor, with a pA2 value of 3.5[2][3]. While direct binding data for this compound is not available, these findings strongly suggest its potential to interact with GABAB receptors.

Table 1: Quantitative Data for Structural Analogs of this compound

| Compound Name | Target | Assay | Quantitative Value | Reference |

| 4-amino-3-(5-chloro-2-thienyl)butyric acid | GABAB Receptor | [3H]baclofen displacement | IC50 = 0.61 µM | [1] |

| 4-amino-3-(5-methyl-2-thienyl)butyric acid | GABAB Receptor | [3H]baclofen displacement | IC50 = 1.34 µM | [1] |

| 3-amino-3-(4-chlorophenyl)propanoic acid | GABAB Receptor | Functional antagonism | pA2 = 3.5 | [2][3] |

Potential Interaction with GABA Transporters (GATs)

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs can prolong the action of GABA and is a therapeutic strategy for conditions like epilepsy. Given that small amino acids can act as GAT substrates or inhibitors, it is plausible that this compound could interact with these transporters[4]. Research on various functionalized amino acids has identified potent inhibitors of different GAT subtypes[4]. However, specific inhibitory constants (IC50 or Ki) for this compound against any of the four GAT subtypes (GAT1, GAT2, GAT3, and BGT1) are not currently available in the literature.

Experimental Protocols

To facilitate further research into the biological activity of this compound, detailed methodologies for key experiments are provided below.

Synthesis of this compound

A general method for the synthesis of β-amino acids involves the Rodionov reaction, which is a condensation of an aldehyde, malonic acid, and ammonia or an amine in an alcoholic solution. For this compound, this would involve 2-thiophenecarboxaldehyde.

A detailed, adaptable protocol based on the synthesis of similar thiazole β-amino acids is as follows: [5]

-

Reaction Setup: To a solution of 2-thiophenecarboxaldehyde (3 mmol) in glacial acetic acid (6 mL), add anhydrous ammonium acetate (12 mmol).

-

Initial Stirring: Stir the solution at 40°C for 10 minutes.

-

Addition of Malonic Acid: Add malonic acid (3.3 mmol) to the reaction mixture.

-

Heating: Stir the reaction mixture at 85°C for 3 hours.

-

Work-up:

-

Concentrate the filtrate under reduced pressure at 40°C.

-

Neutralize the concentrated solution with a 30% NaOH solution.

-

Cool the mixture to induce crystallization.

-

Separate the formed crystals of this compound by filtration and wash with acetone.

-

GABAB Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the GABAB receptor by measuring the displacement of a radiolabeled ligand.

-

Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.

-

Incubation: Incubate the membranes with a fixed concentration of [3H]-baclofen (a selective GABAB agonist) and varying concentrations of this compound in a buffer containing Tris-HCl and CaCl2.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.

GABA Transporter Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of GABA into cells expressing specific GABA transporter subtypes.

-

Cell Culture: Use human embryonic kidney (HEK-293) cells stably expressing one of the mouse GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4).

-

Assay Initiation: Seed the cells in a 96-well plate. On the day of the assay, wash the cells with assay buffer.

-

Inhibition: Pre-incubate the cells with varying concentrations of this compound or a known inhibitor (e.g., tiagabine for GAT1) for a specified time.

-

GABA Uptake: Add a solution containing [3H]GABA to initiate the uptake reaction and incubate for a short period (e.g., 1-5 minutes).

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the accumulated [3H]GABA.

-

Measurement: Measure the radioactivity in the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Visualizations

Given the likely interaction with GABAB receptors, the following diagrams illustrate the potential signaling pathway and a general experimental workflow.

Caption: Hypothesized GABAB receptor signaling pathway.

Caption: General experimental workflow for characterization.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel modulators of the GABAergic system. Based on the activity of its close structural analogs, it is highly likely to interact with GABAB receptors and potentially GABA transporters. However, a significant gap in knowledge exists regarding its specific potency, efficacy, and selectivity.

Future research should prioritize the following:

-

Quantitative Pharmacological Characterization: Determination of binding affinities (Ki) and functional potencies (IC50, EC50, pA2) of this compound at recombinant human GABAB receptors and all four GABA transporter subtypes.

-

In Vivo Studies: Evaluation of the compound's effects in animal models of epilepsy, anxiety, and neuropathic pain to establish its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives to optimize potency and selectivity.

-

Mechanism of Action Studies: Elucidation of the downstream signaling consequences of receptor or transporter interaction, including effects on adenylyl cyclase activity and ion channel function.

The detailed protocols and inferred biological activities presented in this guide provide a solid foundation for researchers to undertake a thorough investigation of this compound and unlock its full therapeutic potential.

References

- 1. 3-Thienyl- and 3-furylaminobutyric acids. Synthesis and binding GABAB receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

Characterization of 3-Amino-3-(2-thienyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 3-Amino-3-(2-thienyl)propanoic acid, a heterocyclic β-amino acid of significant interest in medicinal chemistry and drug development. This document compiles its physicochemical properties, predicted spectroscopic data, a detailed synthesis protocol, and its relevance in excitatory amino acid neurotransmitter pathways.

Core Data Presentation

The quantitative data for this compound are summarized in the tables below for ease of reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 205-207 °C | |

| Boiling Point | 327.6 °C at 760 mmHg | |

| Density | 1.345 g/cm³ | |

| Flash Point | 151.9 °C | |

| pKa (Predicted) | 3.33 ± 0.12 | |

| LogP (Predicted) | 1.92290 |

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure of this compound and typical values for similar compounds, as experimental spectra were not publicly available at the time of this guide's compilation.

Predicted ¹H NMR Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.5 | dd | 1H | H5 (Thienyl) |

| ~7.0-7.1 | m | 2H | H3, H4 (Thienyl) |

| ~4.5-4.6 | t | 1H | CH-NH₂ |

| ~2.8-3.0 | d | 2H | CH₂-COOH |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~140 | C2 (Thienyl, C-S) |

| ~128 | C5 (Thienyl) |

| ~126 | C4 (Thienyl) |

| ~125 | C3 (Thienyl) |

| ~55 | CH-NH₂ |

| ~40 | CH₂-COOH |

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic (Thienyl) |

| 2950-2850 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1600 | N-H bend | Primary amine |

| ~1500-1400 | C=C stretch | Aromatic (Thienyl) |

| ~1250 | C-O stretch | Carboxylic acid |

| ~700 | C-S stretch | Thiophene |

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 171 | [M]⁺ (Molecular ion) |

| 126 | [M - COOH]⁺ |

| 98 | [Thienyl-CH-NH₂]⁺ |

| 84 | [Thienyl-CH₂]⁺ |

Experimental Protocols

A viable synthetic route for this compound is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia.[2]

Synthesis of this compound via Rodionov Reaction

Materials:

-

2-Thiophenecarboxaldehyde

-

Malonic acid

-

Ammonium acetate

-

Glacial acetic acid

-

Acetone

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1 equivalent) in glacial acetic acid.

-

To this solution, add ammonium acetate (4 equivalents) and a catalytic amount of water. Stir the mixture at 40°C for approximately 10 minutes.

-

Add malonic acid (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to 85°C and stir for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product may precipitate out of the solution. If so, collect the crystals by filtration. If not, the solvent can be removed under reduced pressure.

-

Wash the collected solid with acetone to remove unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified crystals of this compound under vacuum.

Characterization:

The synthesized product should be characterized using the following techniques to confirm its identity and purity:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

FTIR Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess purity.

Biological Context and Signaling Pathway

This compound and its derivatives are recognized for their potential in pharmaceutical development, particularly in the field of neuroscience.[3] They are considered valuable tools for studying neurotransmitter systems, especially those involving excitatory amino acids.[3] The primary excitatory neurotransmitter in the central nervous system is glutamate.[1] The following diagram illustrates a simplified workflow for the synthesis and characterization of this compound.

Caption: A general workflow for the synthesis and characterization of the title compound.

The thienyl moiety of this compound can act as a bioisostere for other aromatic systems, potentially modulating the compound's interaction with biological targets such as glutamate receptors. The diagram below depicts a simplified glutamatergic synapse, a key excitatory signaling pathway in the brain where analogs of this compound may exert their effects.

Caption: A simplified diagram of a glutamatergic synapse.

References

An In-depth Technical Guide to 3-Amino-3-(2-thienyl)propanoic Acid (CAS Number: 3270-89-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety information, and potential applications of 3-amino-3-(2-thienyl)propanoic acid, a chiral β-amino acid of significant interest in medicinal chemistry and neuroscience.

Chemical and Physical Properties

This compound is an off-white solid.[1] As a chiral molecule, it exists as two enantiomers, with the (R)-enantiomer being particularly noted for its applications in the synthesis of novel therapeutic agents.[2] The compound's structure, featuring a thiophene ring, contributes to its unique bioactivity, making it a valuable building block in drug design.[2]

Table 1: General and Computational Properties

| Property | Value | Source |

| CAS Number | 3270-89-1 | [1] |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Canonical SMILES | C1=CSC(=C1)C(CC(=O)O)N | [1] |

| InChI | InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) | [1] |

| InChIKey | GYAYLYLPTPXESE-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 91.6 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Complexity | 151 | [1] |

| Monoisotopic Mass | 171.0354 g/mol | [1] |

Table 2: Predicted Physical Properties

| Property | Value | Source |

| Boiling Point | 327.6 °C at 760 mmHg | [3] |

| Flash Point | 151.9 °C | [3] |

| Density | 1.345 g/cm³ | [3] |

| pKa | 3.33 ± 0.12 | [3] |

| LogP | 1.92290 | [3] |

| Vapor Pressure | 8.12E-05 mmHg at 25°C | [3] |

| Refractive Index | 1.606 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a modified Rodionov reaction, a one-pot synthesis involving the condensation of an aldehyde with malonic acid and an ammonia source.[4]

2.1. Synthesis of the Precursor: 2-Thiophenecarboxaldehyde

A common method for the synthesis of 2-thiophenecarboxaldehyde is the Vilsmeier-Haack reaction.

-

Materials: N-methylformanilide, phosphorus oxychloride, thiophene, ice, water, ether, dilute hydrochloric acid, saturated sodium bicarbonate solution, anhydrous sodium sulfate.

-

Procedure:

-

In a three-necked round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, combine N-methylformanilide and phosphorus oxychloride and let it stand for 30 minutes.[5]

-

Initiate stirring and cool the flask in a water bath. Add thiophene at a rate that maintains the temperature between 25-35°C.[5]

-

After the addition is complete, continue stirring for 2 hours at the same temperature, then let it stand at room temperature for 15 hours.[5]

-

Pour the reaction mixture into a vigorously stirred mixture of ice and water.[5]

-

Separate the aqueous layer and extract it with ether. Combine the ether extracts with the organic layer.[5]

-

Wash the combined organic solution with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and then water.[5]

-

Dry the ether solution over anhydrous sodium sulfate, concentrate it, and distill the resulting oil to obtain 2-thiophenecarboxaldehyde.[5]

-

2.2. Synthesis of this compound via Modified Rodionov Reaction

This protocol is adapted from the synthesis of analogous thiazole β-amino acids.[4]

-

Materials: 2-thiophenecarboxaldehyde, glacial acetic acid, anhydrous ammonium acetate, malonic acid, water.

-

Procedure:

-

In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (3 mmol) in glacial acetic acid (6 mL).[4]

-

Add anhydrous ammonium acetate (12 mmol, 924 mg) and one drop of water to the solution.[4]

-

Stir the solution at 40°C for 10 minutes.[4]

-

Add malonic acid (3.3 mmol, 343.2 mg) to the reaction mixture.[4]

-

Stir the reaction mixture at 85°C for 3 hours.[4]

-

Monitor the reaction completion using thin-layer chromatography (TLC) with an eluent of n-butanol:acetic acid:water (3:1:1 v/v/v).

-

Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved through recrystallization.

-

Applications in Research and Drug Development

This compound and its derivatives are valuable building blocks in medicinal chemistry. The chiral nature of this β-amino acid makes it a key component in the asymmetric synthesis of complex molecules.[2]

-

Neuroscience and Neuroprotective Agents: This compound is explored for its potential in developing new drugs targeting neurological disorders. Its structural similarity to neurotransmitters suggests its utility in studying neurotransmitter systems and synaptic plasticity.[2] Thienyl derivatives, in general, are of interest in neuroscience drug discovery.

-

Peptide and Peptidomimetic Synthesis: The Boc-protected form of the (R)-enantiomer, Boc-(R)-3-Amino-3-(2-thienyl)-propionic acid, is used in peptide synthesis. The thienyl ring can introduce unique physicochemical properties to peptides, influencing their conformation, stability, and interaction with biological targets.

-

Novel API Development: As a specialized chemical intermediate, it serves as a scaffold for building complex drug molecules. The thienyl group can engage in specific interactions within the binding pockets of target proteins, potentially leading to higher affinity and selectivity of the final active pharmaceutical ingredient (API).

Putative Mechanism of Action: GABA-A Receptor Modulation

While the specific biological targets of this compound are not yet fully elucidated, as a β-amino acid, it is structurally related to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Other β-amino acids, such as β-alanine, are known to act as agonists or modulators of GABA-A receptors.[6][7] The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect on neurotransmission.[7]

It is hypothesized that this compound may act as a positive allosteric modulator of the GABA-A receptor. In this role, it would bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA by increasing the frequency or duration of channel opening. This would lead to an overall increase in inhibitory signaling in the central nervous system.

Safety and Handling

The following safety information is a summary. Always refer to the full Safety Data Sheet (SDS) before handling the compound.

Table 3: Hazard and Precautionary Statements

| Category | Information | Source |

| GHS Classification | Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only with adequate ventilation.[2]

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances. Keep away from sources of ignition.[2]

-

First Aid:

-

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary.[8]

-

Spills: Avoid dust formation. Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container. Prevent the chemical from entering drains.[2][8]

References

- 1. Page loading... [wap.guidechem.com]

- 2. aksci.com [aksci.com]

- 3. (R)-3-AMINO-3-(2-THIENYL)-PROPIONIC ACID|lookchem [lookchem.com]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 7. mdpi.com [mdpi.com]

- 8. chemicalbook.com [chemicalbook.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 3-Amino-3-(2-thienyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(2-thienyl)propanoic acid is a β-amino acid containing a thiophene heterocycle, a structure of interest in medicinal chemistry due to the diverse biological activities associated with both β-amino acids and thiophene-containing compounds. A thorough understanding of its molecular structure is paramount for its potential application in drug design and development. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of this compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide will utilize predicted spectroscopic data and information from closely related analogues to illustrate the elucidation process. This document details the expected outcomes from key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a plausible synthetic route and the corresponding experimental workflow are presented.

Introduction

The structural characterization of a novel or synthesized compound is a cornerstone of chemical and pharmaceutical research. The precise arrangement of atoms and functional groups within a molecule dictates its physicochemical properties and biological activity. This compound presents a unique combination of a chiral center, a carboxylic acid, an amino group, and an aromatic thiophene ring. This guide will walk through the systematic process of confirming its molecular structure.

Predicted Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Appearance | Off-white solid |

| CAS Number | 3270-89-1 |

Spectroscopic Analysis for Structure Elucidation

The primary techniques for elucidating the structure of an organic molecule are NMR spectroscopy, IR spectroscopy, and Mass Spectrometry. The following sections detail the predicted data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm, splitting patterns, and integration values are summarized in Table 2.

| Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration | Assignment |

| ~7.2 - 7.4 | Doublet of doublets | 1H | H5' (Thiophene) |

| ~6.9 - 7.1 | Multiplet | 2H | H3', H4' (Thiophene) |

| ~4.5 - 4.7 | Triplet | 1H | H3 (CH-NH₂) |

| ~2.8 - 3.0 | Doublet | 2H | H2 (CH₂) |

| Variable (broad) | Singlet | 2H | NH₂ |

| Variable (broad) | Singlet | 1H | COOH |

Note: The chemical shifts of protons attached to heteroatoms (NH₂ and COOH) can be broad and their positions can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. The predicted chemical shifts for the seven carbon atoms are listed in Table 3.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175 | C1 (COOH) |

| ~145 | C2' (Thiophene) |

| ~127 | C5' (Thiophene) |

| ~125 | C3' (Thiophene) |

| ~124 | C4' (Thiophene) |

| ~50 | C3 (CH-NH₂) |

| ~40 | C2 (CH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are presented in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3400 - 3200 | Strong, Broad | N-H | Stretch (Amine) |

| 3300 - 2500 | Strong, Very Broad | O-H | Stretch (Carboxylic Acid) |

| ~3100 | Medium | C-H | Aromatic Stretch (Thiophene) |

| ~2950 | Medium | C-H | Aliphatic Stretch |

| ~1710 | Strong | C=O | Stretch (Carboxylic Acid) |

| ~1600 | Medium | N-H | Bend (Amine) |

| ~1500 | Medium | C=C | Aromatic Stretch (Thiophene) |

| ~1400 | Medium | O-H | Bend (Carboxylic Acid) |

| ~700 | Strong | C-S | Stretch (Thiophene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and aspects of the structure.

| m/z | Predicted Identity |

| 171 | [M]⁺ (Molecular Ion) |

| 126 | [M - COOH]⁺ |

| 98 | [Thienyl-CH-NH₂]⁺ |

| 84 | [Thiophene]⁺ |

Experimental Protocols

While specific experimental data for the target molecule is scarce, this section outlines a plausible synthetic route and the general procedures for the analytical techniques described above.

Proposed Synthesis: Rodionov Reaction

A common method for the synthesis of β-amino acids is the Rodionov reaction.

Reaction: Thiophene-2-carboxaldehyde is condensed with malonic acid and ammonia (or an ammonia source like ammonium acetate).

Step-by-step Protocol:

-

Reaction Setup: To a solution of thiophene-2-carboxaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent (e.g., ethanol or pyridine), add an excess of ammonium acetate (e.g., 3-4 equivalents).

-

Heating: Heat the reaction mixture at reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., water/ethanol), to yield pure this compound.

Analytical Instrumentation and Procedures

-

NMR Spectroscopy:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

-

IR Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce it directly for EI.

-

Data Acquisition: Obtain the mass spectrum in the appropriate mass range.

-

Visualizing the Elucidation Process

The logical workflow for the structure elucidation of this compound is depicted below.

Figure 1: Workflow for the synthesis and structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the combined interpretation of data from various analytical techniques. While experimental data for this specific compound is not widely published, this guide demonstrates how a combination of predicted spectroscopic data, knowledge of characteristic functional group absorptions and chemical shifts, and a plausible synthetic strategy can be used to confidently propose and verify its molecular structure. This foundational understanding is critical for any further investigation into the biological properties and potential therapeutic applications of this and related compounds.

The Discovery and Synthesis of Novel Thienyl Propanoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Thienyl propanoic acid derivatives represent a promising class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. Their structural similarity to endogenous molecules and existing non-steroidal anti-inflammatory drugs (NSAIDs) has made them attractive scaffolds for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel thienyl propanoic acid derivatives, with a focus on their potential as anti-inflammatory and anticancer agents.

Core Concepts: The Thienyl Propanoic Acid Scaffold

The thienyl propanoic acid core consists of a thiophene ring attached to a propanoic acid moiety. The thiophene ring, a sulfur-containing heterocycle, is a bioisostere of the phenyl ring found in many established drugs. This substitution can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The propanoic acid side chain is a key feature for interaction with various biological targets, including the cyclooxygenase (COX) enzymes.

Synthesis of Novel Thienyl Propanoic Acid Derivatives

The synthesis of thienyl propanoic acid derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the thiophene ring followed by the introduction or modification of the propanoic acid side chain. Alternatively, a commercially available thiophene-containing starting material can be functionalized.

General Synthesis Workflow

A representative synthetic workflow for preparing substituted 2-(thiophen-2-yl)propanoic acid derivatives is outlined below. This multi-step process often begins with a Friedel-Crafts acylation to introduce a substituent onto the thiophene ring, followed by reactions to build the propanoic acid side chain.

Experimental Protocols

Synthesis of 5-Benzoyl-α-methyl-2-thiopheneacetic Acid (Tiaprofenic Acid)

This protocol describes a common method for the synthesis of the well-known anti-inflammatory drug, tiaprofenic acid.[1][2][3][4]

Step 1: Preparation of 5-Benzoyl-2-bromothiophene

-

Suspend aluminum trichloride (3.250 kg) in methylene chloride (12 kg).

-

Slowly add benzoyl chloride (3.420 kg) to the suspension, maintaining the temperature between 10°C and 20°C.

-

Stir the mixture for 10 minutes.

-

Slowly add 2-bromothiophene (3.600 kg) to the mixture, keeping the temperature between 0°C and 5°C.

-

Stir the reaction mixture for 1 hour at 15°C.

-

Pour the mixture into a mixture of ice, water, and hydrochloric acid.

-

Separate the organic phase, concentrate it under vacuum, and crystallize the residue from sec-butanol to yield 5-benzoyl-2-bromothiophene.

Step 2: Synthesis of Diethyl 5-Benzoyl-α-methyl-2-thiophenemalonate

-

Prepare a suspension of sodium hydride (54 g at 60%) in dimethylformamide (600 g).

-

Slowly add methyl diethylmalonate (260 g), maintaining the temperature between 10°C and 20°C.

-

Stir the mixture for 2 hours at 20°C to form sodium methyl diethylmalonate.

-

Separately, dissolve 5-benzoyl-2-bromothiophene (300 g) in dimethylformamide (600 ml).

-

Slowly add the 5-benzoyl-2-bromothiophene solution to the sodium methyl diethylmalonate suspension, allowing the temperature to rise to 80°C.

-

Maintain the reaction mixture at 80°C for at least 2 hours.

Step 3: Hydrolysis and Decarboxylation to Tiaprofenic Acid

-

Cool the reaction mixture to 30°C and add toluene (500 g) and water (1500 g).

-

Separate the phases and wash the organic phase with water.

-

Concentrate the organic phase under vacuum.

-

Treat the residue with a basic solution (e.g., 10-20% aqueous NaOH) and heat to hydrolyze the ester.

-

Acidify the mixture with a mineral acid (e.g., concentrated HCl) to induce decarboxylation and precipitate the final product.

-

Filter, wash with water, and dry the precipitate to obtain 5-benzoyl-α-methyl-2-thiopheneacetic acid.

Biological Activity and Data Presentation

Thienyl propanoic acid derivatives have been investigated for a variety of biological activities, most notably as anti-inflammatory and anticancer agents. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.

Anti-inflammatory Activity: COX Inhibition

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of COX enzymes.[5] The discovery of two isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible during inflammation), has led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The table below summarizes the COX inhibitory activity of representative aryl propanoic acid derivatives, providing a benchmark for the evaluation of novel thienyl propanoic acid analogs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 2.5 | 0.25 | 10 |

| Naproxen | 0.4 | 0.08 | 5 |

| Celecoxib | 15 | 0.04 | 375 |

| Rofecoxib | >100 | 0.018 | >5555 |

Data compiled from various sources for illustrative purposes.

Anticancer Activity

Recent studies have explored the potential of thienyl-containing compounds as anticancer agents. For instance, novel thiopyrano[2,3-d]thiazoles based on cinnamic acid amides have shown moderate antitumor activity in the National Cancer Institute's 60 cancer cell line screen.[6] Similarly, novel thiazole derivatives have demonstrated efficacy against human osteosarcoma cell lines.[7]

The following table presents hypothetical data for a series of novel thienyl propanoic acid derivatives to illustrate how their anticancer activity could be presented.

| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) |

| TPA-001 | 5-chloro | MCF-7 | 12.5 |

| TPA-002 | 5-bromo | MCF-7 | 9.8 |

| TPA-003 | 5-nitro | MCF-7 | 25.1 |

| TPA-004 | 4,5-dichloro | MCF-7 | 5.2 |

| Doxorubicin | (Reference) | MCF-7 | 0.8 |

Signaling Pathways

The Cyclooxygenase-2 (COX-2) Signaling Pathway

The COX-2 signaling pathway plays a crucial role in inflammation and has been implicated in the progression of several types of cancer.[8][9][10] Understanding this pathway is essential for the rational design of novel thienyl propanoic acid derivatives as targeted anti-inflammatory and anticancer agents.

Experimental Protocols for Biological Evaluation

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.[11][12][13][14][15]

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

L-epinephrine (cofactor)

-

Arachidonic acid (substrate)

-

Test compounds dissolved in DMSO

-

Reference inhibitors (e.g., celecoxib, indomethacin)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, hematin, and L-epinephrine to each well.

-

Add the COX-1 or COX-2 enzyme solution to the appropriate wells.

-

Add the test compound at various concentrations (typically in DMSO) to the wells. For control wells, add DMSO only.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.

-

Stop the reaction (e.g., by adding a solution of HCl).

-

Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.

Conclusion

The discovery and synthesis of novel thienyl propanoic acid derivatives continue to be a vibrant area of research in drug development. Their versatile scaffold allows for a wide range of structural modifications to optimize their biological activity and pharmacokinetic properties. By leveraging a deep understanding of their synthesis, biological targets, and relevant signaling pathways, researchers can continue to develop new and effective thienyl propanoic acid-based therapeutics for the treatment of inflammatory diseases and cancer.

References

- 1. CN101177423A - Synthetic method of non-steroidal anti-inflammatory drug tiaprofen acid - Google Patents [patents.google.com]

- 2. Synthesis of Tiaprofenic Acid [test-psk.inforang.com]

- 3. US5650522A - Process for the preparation of α-methyl-2-thiopheneacetic acid derivatives - Google Patents [patents.google.com]

- 4. EP0748802B1 - Process for the preparation of alpha-methyl-2-thiopheneacetic acid derivatives - Google Patents [patents.google.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 9. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academicjournals.org [academicjournals.org]

- 14. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 15. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (ab204699) | Abcam [abcam.com]

Solubility Profile of 3-Amino-3-(2-thienyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-3-(2-thienyl)propanoic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility behavior based on its chemical structure and the general properties of related amino acids. Furthermore, it offers detailed experimental protocols for researchers to determine the solubility of this compound in various solvents.

Predicted Solubility Characteristics

This compound is a β-amino acid containing a hydrophilic amino group and a carboxylic acid group, as well as a moderately nonpolar thienyl group. This amphiphilic nature suggests a complex solubility profile.

-

Aqueous Solubility: Like most amino acids, it is expected to be soluble in water. The solubility in aqueous solutions is highly dependent on the pH. At its isoelectric point (pI), the molecule exists as a zwitterion, where the net charge is zero, typically resulting in minimum solubility. At pH values below the pI, the amino group is protonated, forming a cationic species, which increases solubility in water. Conversely, at pH values above the pI, the carboxylic acid group is deprotonated, forming an anionic species and also enhancing aqueous solubility.

-

Organic Solvents: The presence of the thiophene ring introduces some nonpolar character. Therefore, it is anticipated to have limited solubility in nonpolar organic solvents. Its solubility is likely to be greater in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). In mixed solvent systems, such as ethanol-water mixtures, the solubility is expected to decrease as the proportion of the organic solvent increases.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various solvents is not available in peer-reviewed literature. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording such data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Notes |

| Water (pH 7) | |||||

| Water (pH 2) | |||||

| Water (pH 10) | |||||

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetonitrile | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

For aqueous solutions, adjust the pH to the desired value using dilute acid or base.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

At present, there is no established signaling pathway directly associated with the solubility of this compound. The solubility is a physicochemical property governed by the interactions between the solute and the solvent molecules.

The logical relationship for predicting solubility behavior can be summarized as follows:

Caption: Factors influencing the predicted solubility of this compound.

Stability of 3-Amino-3-(2-thienyl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-thienyl)propanoic acid is a non-proteinogenic β-amino acid containing a thiophene moiety. Its unique structural features make it a valuable building block in medicinal chemistry and drug development, with potential applications in the design of novel therapeutics. Understanding the stability of this compound under various environmental conditions is paramount for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to formulation and administration.

This technical guide provides a comprehensive overview of the stability of this compound. While specific experimental stability data for this exact molecule is limited in publicly available literature, this guide extrapolates information from studies on structurally related compounds, including other β-amino acids, thiophene derivatives, and general principles of forced degradation studies. The information presented herein is intended to guide researchers in designing and executing robust stability protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability profile.

| Property | Value |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Melting Point | Decomposes at elevated temperatures |

| Storage Recommendation | Store in a dark place under an inert atmosphere at room temperature.[1] |

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance, establish its intrinsic stability, and develop stability-indicating analytical methods.[2] The typical stress conditions applied in forced degradation studies include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a general workflow for conducting forced degradation studies on this compound.

Stability under Various Conditions

Hydrolytic Stability

Hydrolysis is a common degradation pathway for compounds containing labile functional groups. For this compound, the carboxylic acid and amino groups are of interest. While specific data is unavailable, studies on other amino acids and their derivatives provide valuable insights.

-

Acidic Conditions: Under acidic conditions, the primary amino group will be protonated, which may influence the stability of the molecule. The thiophene ring is generally stable to acid hydrolysis, but extreme conditions could potentially lead to ring opening or polymerization.

-

Basic Conditions: In alkaline solutions, the carboxylic acid group will be deprotonated. The stability of β-amino acids under basic conditions can vary depending on the side chain.

-

Neutral Conditions: At neutral pH, the compound will exist predominantly as a zwitterion. Stability is generally expected to be higher at neutral pH compared to acidic or basic conditions.

Experimental Protocol for Hydrolytic Stability:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl, water (for neutral), and 0.1 M NaOH.

-

Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Oxidative Stability

The thiophene ring is known to be susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide or sulfone, which can alter the biological activity and safety profile of the molecule.

Experimental Protocol for Oxidative Stability:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

-

Store the solution at room temperature or a slightly elevated temperature for a defined period.

-

Monitor the reaction by HPLC at various time points to determine the rate of degradation and identify major degradation products.

Thermal Stability

Thermal degradation studies are crucial for determining appropriate storage and handling conditions. As a solid, this compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can lead to decomposition. Studies on the thermal degradation of various amino acids have shown that they follow first-order reaction kinetics, with degradation rates increasing with temperature.[3][4]

Experimental Protocol for Thermal Stability (Solid State):

-

Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

At specified time intervals, remove samples and dissolve them in a suitable solvent.

-

Analyze the solutions by HPLC to quantify the amount of undegraded compound.

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation of organic molecules. The thiophene ring and the amino acid structure can both absorb UV light, making photostability a potential concern. Photodegradation can involve complex radical-mediated pathways.

Experimental Protocol for Photostability:

-

Expose solid this compound and its solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Maintain a dark control sample under the same temperature and humidity conditions.

-

At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of amino acid and thiophene chemistry, several degradation pathways can be postulated.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[5] Such a method must be able to separate the parent drug from all potential degradation products and formulation excipients.

Key Steps in Method Development and Validation:

-

Column and Mobile Phase Selection: A C18 column is often a good starting point. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, should be optimized to achieve good resolution between the parent peak and all degradant peaks.

-

Forced Degradation Sample Analysis: The stressed samples generated during forced degradation studies are used to challenge the specificity of the method.

-

Method Validation: The method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion

References

- 1. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-Amino-3-(2-thienyl)propanoic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. 3-Amino-3-(2-thienyl)propanoic acid, a β-amino acid featuring a thienyl side chain, offers unique structural and electronic characteristics that can enhance peptide stability, receptor affinity, and resistance to enzymatic degradation.[1] This document provides a detailed protocol for the efficient incorporation of this building block into peptide sequences using solid-phase peptide synthesis (SPPS).

The thienyl moiety, an aromatic heterocycle, can influence the peptide's conformation and engage in specific interactions with biological targets.[1][2] The β-amino acid backbone inherently alters the peptide's secondary structure, often leading to increased stability against proteolysis compared to natural α-peptides.[3] This application note outlines the necessary materials, a comprehensive step-by-step protocol, and expected outcomes for researchers aiming to leverage the unique properties of this compound in their peptide-based drug discovery and development programs.

Data Presentation: Representative Performance

The successful incorporation of sterically demanding β-amino acids like this compound is highly dependent on the chosen coupling conditions. The following tables summarize representative data for coupling efficiency, and overall peptide yield and purity under various conditions. These values are illustrative and may vary depending on the specific peptide sequence and synthesis scale.

Table 1: Representative Coupling Efficiency of Fmoc-3-Amino-3-(2-thienyl)propanoic acid-OH with Various Coupling Reagents

| Coupling Reagent | Activator Base | Reaction Time (h) | Temperature (°C) | Representative Coupling Efficiency (%) |

| HBTU/HOBt | DIEA | 2 | 25 | 85-90 |

| HATU/HOAt | DIEA | 1 | 25 | >95 |

| DIC/Oxyma | N/A | 2 | 25 | 90-95 |

| COMU | DIEA | 1 | 25 | >95 |

Table 2: Representative Yield and Purity for a Model Hexapeptide Containing this compound

| Synthesis Method | Crude Yield (%) | Purity by RP-HPLC (%) |

| Standard Room Temperature SPPS | 65-75 | 70-80 |

| Microwave-Assisted SPPS | 70-85 | 80-90 |

Experimental Protocols

This protocol details the manual solid-phase synthesis of a model peptide incorporating this compound using Fmoc/tBu chemistry.

Materials

-

Resin: Rink Amide MBHA resin (0.5-0.8 mmol/g loading)

-

Amino Acids: Fmoc-protected amino acids, including Fmoc-3-Amino-3-(2-thienyl)propanoic acid-OH

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

Diisopropylethylamine (DIEA), peptide synthesis grade

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS), reagent grade

-

Water, deionized

-

Diethyl ether, anhydrous

-

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

-

Reagents for Monitoring:

-

Kaiser Test Kit (ninhydrin test)

-

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is for a standard 0.1 mmol synthesis scale.

-

Resin Swelling:

-

Place the Rink Amide resin (0.1 mmol) in a suitable SPPS reaction vessel.

-

Add DMF (5 mL) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% piperidine in DMF solution (5 mL) to the resin.

-

Agitate for 5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

-

Amino Acid Coupling (Standard Amino Acids):

-

In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU/HOBt (0.4 mmol, 4 eq.) in DMF (2 mL).

-

Add DIEA (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), extend the coupling time or perform a double coupling.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

-

Incorporation of Fmoc-3-Amino-3-(2-thienyl)propanoic acid-OH:

-

Due to the steric hindrance of this β-amino acid, a more potent coupling reagent like HATU is recommended.

-

In a separate vial, dissolve Fmoc-3-Amino-3-(2-thienyl)propanoic acid-OH (0.4 mmol, 4 eq.) and HATU (0.4 mmol, 4 eq.) in DMF (2 mL).

-

Add DIEA (0.8 mmol, 8 eq.) to the solution and pre-activate for 1 minute.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

-

Monitor the reaction completion using the Kaiser test.

-

Upon completion, drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

-

Chain Elongation:

-

Repeat steps 2, 3, and 4 for each subsequent amino acid in the desired peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM (5 x 5 mL) and dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Concentrate the filtrate under a gentle stream of nitrogen.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the concentrated TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

-

Microwave-Assisted SPPS Protocol

For particularly difficult sequences or to accelerate the synthesis, microwave-assisted SPPS can be employed.

-

Resin Swelling and Deprotection: Follow the same procedure as the manual protocol.

-

Coupling:

-

Prepare the activated amino acid solution as described in the manual protocol.

-

Add the solution to the resin in a microwave-compatible reaction vessel.

-

Perform the coupling in a peptide synthesizer with microwave irradiation (e.g., 30-45 Watts, 5-10 minutes at 75°C).

-

Monitor coupling completion with a Kaiser test.

-

-

Cleavage and Purification: Follow the same procedure as the manual protocol.

Mandatory Visualizations

Caption: Workflow for the solid-phase synthesis of peptides incorporating this compound.

Caption: Logical workflow for the amino acid coupling and monitoring step in SPPS.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 3-Amino-3-(2-thienyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] 3-Amino-3-(2-thienyl)propanoic acid, a β-amino acid featuring a thiophene ring, presents a unique building block for designing novel peptide analogs. The thienyl moiety can introduce specific electronic and structural characteristics, potentially leading to improved biological activity.[1]

This document provides detailed protocols and application notes for the successful incorporation of this compound into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS).

Challenges and Considerations

The synthesis of peptides containing β-amino acids, particularly those with bulky side chains like the 2-thienyl group, can present challenges compared to standard α-amino acid couplings.

-

Steric Hindrance: The thienyl group in the β-position can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially leading to lower coupling efficiencies.[2]

-

Secondary Structure: The introduction of β-amino acids can alter the peptide backbone conformation, which may influence aggregation and the efficiency of subsequent synthesis steps.[3]

-

Reaction Kinetics: Coupling reactions involving β-amino acids may be slower than those with α-amino acids, necessitating optimized coupling reagents and reaction times.

Recommended Materials and Reagents

-

Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides.

-

Amino Acids: Fmoc-protected α-amino acids and Fmoc-3-Amino-3-(2-thienyl)propanoic acid.

-

Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Deprotection Reagent: 20% Piperidine in DMF.

-

Coupling Reagents: See table below for recommended options.

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.

Experimental Protocols

General SPPS Cycle